REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH2:23][CH2:24][CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[CH2:17][CH2:18][C:19]([O:21]C)=[O:20])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(#N)C.[OH-].[Li+].C(O)(=O)C>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH2:23][CH2:24][CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=[O:9])=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
|
Quantity
|
3046 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CCC(=O)OC)CCCC=1C=NC=CC1
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6701 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The precipitated product is collected
|
Type
|
STIRRING
|
Details
|
The suspension is stirred
|
Type
|
CUSTOM
|
Details
|
the precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60°/3 mm Hg (=4.00 mbar) for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized twice from ethyl acetate and once from acetonitrile
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CCC(=O)O)CCCC=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |